4-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid
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Overview
Description
4-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid is an organic compound that features a pyrazole ring substituted with a methoxycarbonyl group and a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification using methanol and a suitable carboxylic acid derivative.
Attachment of the Butanoic Acid Chain: The butanoic acid chain can be attached through a nucleophilic substitution reaction involving a halogenated butanoic acid derivative and the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the methoxycarbonyl group to a hydroxyl group or other derivatives.
Substitution: The pyrazole ring and butanoic acid chain can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group and pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The butanoic acid chain may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid: Similar structure but with a shorter carbon chain.
4-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]pentanoic acid: Similar structure but with a longer carbon chain.
4-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]hexanoic acid: Similar structure but with an even longer carbon chain.
Uniqueness
4-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid is unique due to its specific combination of functional groups and chain length, which can influence its chemical reactivity and biological activity. The presence of the methoxycarbonyl group and the butanoic acid chain provides a balance between hydrophilicity and hydrophobicity, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(3-methoxycarbonylpyrazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-15-9(14)7-4-6-11(10-7)5-2-3-8(12)13/h4,6H,2-3,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTXBAJSMDLJGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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